molecular formula C31H28N2O2 B11605844 [4-(diphenylmethyl)piperazin-1-yl](9H-xanthen-9-yl)methanone

[4-(diphenylmethyl)piperazin-1-yl](9H-xanthen-9-yl)methanone

Cat. No.: B11605844
M. Wt: 460.6 g/mol
InChI Key: DNCQFRACGKELRW-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with diphenylmethyl and 9H-xanthene-9-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine is unique due to the presence of both diphenylmethyl and 9H-xanthene-9-carbonyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C31H28N2O2

Molecular Weight

460.6 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C31H28N2O2/c34-31(29-25-15-7-9-17-27(25)35-28-18-10-8-16-26(28)29)33-21-19-32(20-22-33)30(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29-30H,19-22H2

InChI Key

DNCQFRACGKELRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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